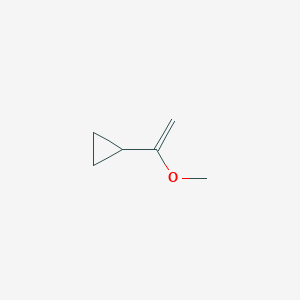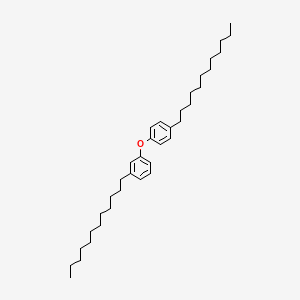
1-Dodecyl-3-(4-dodecylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-3-(4-dodecylphenoxy)benzene is an organic compound with the molecular formula C36H60O . It is a derivative of benzene, featuring long dodecyl chains attached to the benzene ring, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-3-(4-dodecylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where dodecylbenzene is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-3-(4-dodecylphenoxy)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced alkanes or alkenes.
Substitution: Nitrobenzene or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyl-3-(4-dodecylphenoxy)benzene has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-3-(4-dodecylphenoxy)benzene involves its interaction with hydrophobic and hydrophilic environments. The long dodecyl chains provide hydrophobic interactions, while the benzene ring can participate in π-π interactions with other aromatic compounds. These properties make it effective in solubilizing hydrophobic molecules and stabilizing emulsions .
Comparación Con Compuestos Similares
1-Dodecylbenzene: Lacks the additional dodecylphenoxy group, making it less effective as a surfactant.
4-Dodecylphenol: Contains a hydroxyl group instead of a benzene ring, altering its solubility and reactivity.
Dodecylbenzene sulfonate: A sulfonated derivative used widely in detergents and surfactants.
Uniqueness: 1-Dodecyl-3-(4-dodecylphenoxy)benzene stands out due to its dual dodecyl chains and phenoxy group, which enhance its surfactant properties and make it more versatile in various applications compared to its simpler counterparts .
Propiedades
Número CAS |
69834-19-1 |
|---|---|
Fórmula molecular |
C36H58O |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
1-dodecyl-3-(4-dodecylphenoxy)benzene |
InChI |
InChI=1S/C36H58O/c1-3-5-7-9-11-13-15-17-19-21-24-33-28-30-35(31-29-33)37-36-27-23-26-34(32-36)25-22-20-18-16-14-12-10-8-6-4-2/h23,26-32H,3-22,24-25H2,1-2H3 |
Clave InChI |
VWRMINGDVTUYIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC(=C2)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


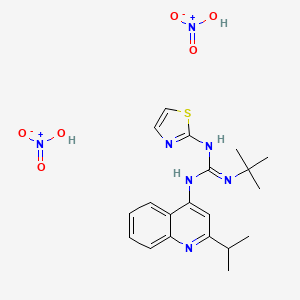

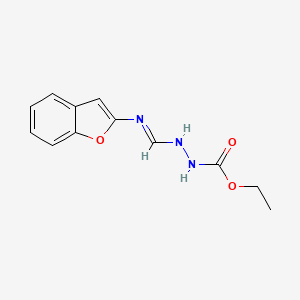

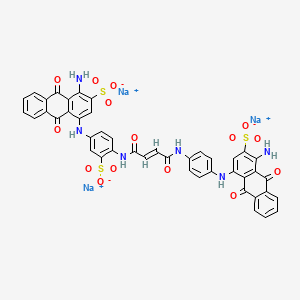
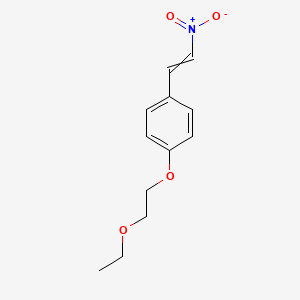
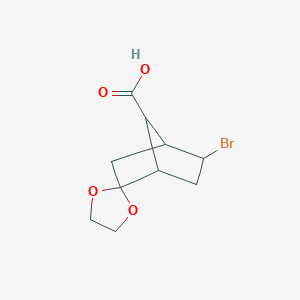
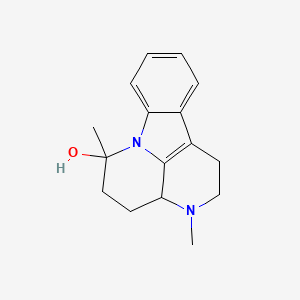
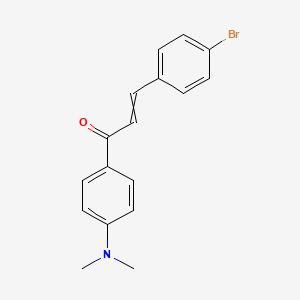
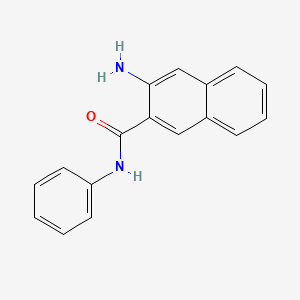
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
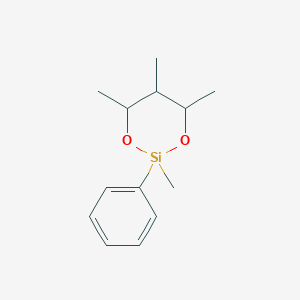
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
